Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate
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Overview
Description
Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate is a quinoline derivative with a molecular formula of C13H12ClNO4 and a molecular weight of 281.7 g/mol. This compound is characterized by the presence of a chloro group at the 4-position, methoxy groups at the 6- and 7-positions, and a carboxylate ester group at the 2-position of the quinoline ring.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with quinoline or its derivatives as the starting material.
Substitution Reactions:
Esterification: The carboxylate ester group is introduced through esterification reactions using methanol and an acid catalyst.
Industrial Production Methods:
Batch Process: The compound is synthesized in a controlled batch process to ensure consistency and purity.
Purification: Purification steps such as recrystallization or column chromatography are employed to obtain the final product.
Types of Reactions:
Oxidation: Oxidation reactions can convert the quinoline ring to quinone derivatives.
Reduction: Reduction reactions can reduce the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents like chloroform (CHCl3) and dimethyl sulfate ((CH3)2SO4) are used for electrophilic substitution, while nucleophilic substitution can be achieved using sodium methoxide (NaOCH3).
Major Products Formed:
Oxidation Products: Quinone derivatives.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Various substituted quinoline derivatives.
Scientific Research Applications
Chemistry: Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as infections and cancer.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism of action depends on the biological context, but it generally involves binding to enzymes or receptors, leading to modulation of biological processes.
Comparison with Similar Compounds
4-Methylquinoline: Similar structure but lacks the chloro and methoxy groups.
Quinoline-2-carboxylic Acid: Similar core structure but without the ester group.
Uniqueness: Methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 4-chloro-6,7-dimethoxyquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO4/c1-17-11-4-7-8(14)5-10(13(16)19-3)15-9(7)6-12(11)18-2/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDLLJVUVWKJFKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=CC(=N2)C(=O)OC)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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